molecular formula C14H16N2O2 B1143501 4-(4-Aminomethoxyphenyl)methoxyaniline CAS No. 1331-53-9

4-(4-Aminomethoxyphenyl)methoxyaniline

Cat. No.: B1143501
CAS No.: 1331-53-9
M. Wt: 244.28904
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminomethoxyphenyl)methoxyaniline is a substituted aniline derivative featuring two methoxy (-OCH₃) groups and an amine (-NH₂) group. The methoxy substituents are positioned para to the amine group on separate aromatic rings, creating a dimeric structure. This compound is structurally related to methoxyaniline isomers (e.g., 4-methoxyaniline, or para-anisidine) but distinguishes itself through its extended aromatic framework and additional functional groups.

Properties

IUPAC Name

4-[[4-(aminomethoxy)phenyl]methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-18-14-5-1-11(2-6-14)9-17-13-7-3-12(16)4-8-13/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJNPAHQVKCTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)OCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927944
Record name 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-53-9
Record name 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminomethoxyphenyl)methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-(4-Aminomethoxyphenyl)methoxyaniline typically involves the nucleophilic substitution reaction between aminomethanol and p-nitrophenol. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

4-(4-Aminomethoxyphenyl)methoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Aminomethoxyphenyl)methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminomethoxyphenyl)methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Structure Key Features Applications
4-(4-Aminomethoxyphenyl)methoxyaniline Two para-methoxy-substituted benzene rings linked via an amine group Enhanced electron-donating capacity due to dual methoxy groups; potential for conjugation Photocatalysis, drug design (e.g., kinase inhibitors)
4-Methoxyaniline (para-anisidine) Single benzene ring with para-methoxy and amine groups High toxicity; releases nitrogen oxides upon decomposition Limited direct use; precursor in dyes, pharmaceuticals
Poly(p-anisidine) (PPA) Polymerized para-anisidine with methoxy groups at para positions Conductive polymer; electron-donating substituents improve charge transport Sensors, electrochromic devices, solar cells
3'-Chloro-4'-methoxyaniline Chlorine and methoxy substituents on adjacent aromatic rings Improved antileishmanial activity (IC₅₀ = 1.6 µM) compared to unsubstituted analogs Antiparasitic drug development
4'-(Dimethylamino)-3',4'-dichloroaniline Dichloro and dimethylamino substituents on a triazine scaffold High acetylcholinesterase (AChE) inhibition (93.19% at 200 µM) Alzheimer’s disease therapeutics

Key Observations :

  • Electron-Donating Effects : Methoxy groups enhance electron density, improving reactivity in catalytic systems (e.g., photocatalytic oxidative coupling) .
  • For example, 3'-chloro-4'-methoxyaniline shows antileishmanial activity, while triazine derivatives with methoxyaniline exhibit AChE inhibition .
  • Toxicity: 4-Methoxyaniline is highly toxic (carcinogenic and releases NOx vapors), limiting its direct use .

Toxicity and Environmental Impact

  • 4-Methoxyaniline: Classified as carcinogenic; requires advanced oxidation processes (AOPs) for wastewater treatment to mitigate environmental release .
  • Methoxyaniline Derivatives : Toxicity varies with substitution. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) in antileishmanial agents reduce human cell toxicity while enhancing selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.